2-(tert-Butyl-dimethyl-silanyl)-oxazole
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Overview
Description
2-(tert-Butyl-dimethyl-silanyl)-oxazole is a compound that belongs to the class of organosilicon compounds It features a tert-butyl group, two methyl groups, and an oxazole ring attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl-dimethyl-(1,3-oxazol-2-yl)silane typically involves the reaction of tert-butyl-dimethylchlorosilane with 2-oxazoline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
tert-butyl-dimethylchlorosilane+2-oxazoline→tert-butyl-dimethyl-(1,3-oxazol-2-yl)silane+HCl
Industrial Production Methods: Industrial production of tert-butyl-dimethyl-(1,3-oxazol-2-yl)silane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(tert-Butyl-dimethyl-silanyl)-oxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, where the tert-butyl or methyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are used for substitution reactions.
Major Products:
Oxidation: Silanol derivatives.
Reduction: Reduced oxazole derivatives.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Scientific Research Applications
2-(tert-Butyl-dimethyl-silanyl)-oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in the design of silicon-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl-dimethyl-(1,3-oxazol-2-yl)silane involves its interaction with various molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the silicon atom can form stable bonds with other elements. These interactions enable the compound to modulate biological pathways and exhibit bioactivity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Tert-butyl-dimethyl-(1,3-thiazol-2-yl)silane: Similar structure but with a thiazole ring instead of an oxazole ring.
Tert-butyl-dimethyl-(1,3-imidazol-2-yl)silane: Contains an imidazole ring, offering different chemical properties and reactivity.
Uniqueness: 2-(tert-Butyl-dimethyl-silanyl)-oxazole is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific synthetic applications and research contexts where oxazole functionality is desired.
Properties
IUPAC Name |
tert-butyl-dimethyl-(1,3-oxazol-2-yl)silane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NOSi/c1-9(2,3)12(4,5)8-10-6-7-11-8/h6-7H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKDPJJPMVPXEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C1=NC=CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NOSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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